Acridin-9-yl-naphthalen-1-yl-amine
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Overview
Description
N-(naphthalen-1-yl)acridin-9-amine is a compound that belongs to the class of acridine derivatives.
Preparation Methods
The synthesis of N-(naphthalen-1-yl)acridin-9-amine can be achieved through several methods. One common approach involves the reaction of acridine with naphthylamine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as sodium hydride in anhydrous acetonitrile . Another method involves the oxidative nucleophilic substitution of hydrogen in acridine, followed by amidation with naphthylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(naphthalen-1-yl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amine derivatives.
Scientific Research Applications
N-(naphthalen-1-yl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)acridin-9-amine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding and replication . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(naphthalen-1-yl)acridin-9-amine can be compared with other acridine derivatives such as acridin-9-amine and N-(acridin-9-yl)benzamide. While all these compounds share the acridine core, their biological activities and applications can vary significantly. For instance:
Acridin-9-amine: Known for its use as a fluorescent dye and in biological imaging.
N-(acridin-9-yl)benzamide: Studied for its potential anticancer properties and ability to inhibit topoisomerase enzymes.
The uniqueness of N-(naphthalen-1-yl)acridin-9-amine lies in its specific structural features, which confer distinct fluorescence properties and biological activities.
Properties
Molecular Formula |
C23H16N2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-naphthalen-1-ylacridin-9-amine |
InChI |
InChI=1S/C23H16N2/c1-2-10-17-16(8-1)9-7-15-20(17)25-23-18-11-3-5-13-21(18)24-22-14-6-4-12-19(22)23/h1-15H,(H,24,25) |
InChI Key |
VTCBETOUGRNVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
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